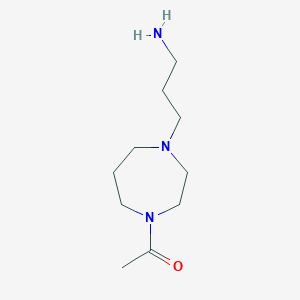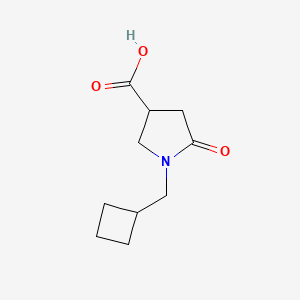
4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde
説明
4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde (DFPFBA) is a fluorinated benzaldehyde derivative with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile building block for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drug metabolites. DFPFBA has been widely studied in recent years due to its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.
科学的研究の応用
4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been widely studied for its potential applications in medicinal chemistry and materials science. In medicinal chemistry, 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been used as a building block for the synthesis of a variety of drug metabolites, including those of the anti-cancer drug imatinib. In materials science, it has been used as a precursor for the synthesis of a variety of polymers and other materials. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds, including those used in organic synthesis.
作用機序
The mechanism of action of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is not fully understood. However, it is believed to be related to its ability to interact with a variety of enzymes, receptors, and other molecules in the body. Its interaction with these molecules can lead to the activation of various biochemical pathways, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde are not fully understood. However, it has been shown to interact with a variety of enzymes, receptors, and other molecules in the body. This interaction can lead to the activation of various biochemical pathways, which can then lead to a variety of physiological effects. For example, 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine in the brain. This can lead to increased alertness, improved memory, and increased cognitive function. Additionally, 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been shown to interact with the enzyme cyclooxygenase-2, which can lead to the inhibition of the production of pro-inflammatory molecules. This can lead to reduced inflammation and pain.
実験室実験の利点と制限
4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has a number of advantages and limitations for lab experiments. One of the main advantages is its versatility as a building block for the synthesis of a variety of compounds. Additionally, it can be synthesized relatively easily and inexpensively using a variety of methods. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to purify and isolate 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde due to its low solubility in many solvents. Additionally, its reactivity can make it difficult to control the reaction conditions.
将来の方向性
The potential applications of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde are still being explored. In the future, it is likely that 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde will continue to be studied for its potential applications in medicinal chemistry and materials science. Additionally, it may be used in the synthesis of a variety of other compounds, such as heterocyclic compounds and polymers. Additionally, further research may be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research may be conducted to improve its purification and isolation methods, as well as to improve its reactivity and control of reaction conditions.
特性
IUPAC Name |
4-(3,4-difluorophenoxy)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-10-3-2-9(6-11(10)15)18-13-4-1-8(7-17)5-12(13)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNWEDEDYGCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)







![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)
![3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine](/img/structure/B1386213.png)